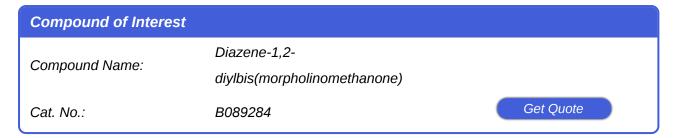


In-Depth Technical Guide to Azodicarboxylic Dimorpholide (ADDM)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Azodicarboxylic dimorpholide (ADDM), also known as 1,1'-(azodicarbonyl)dimorpholine, is a versatile and efficient reagent in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application, and a discussion of its relevance in contemporary research and development. ADDM's notable characteristic is its water-solubility, which offers a significant advantage in purification processes, particularly in the context of the Mitsunobu reaction and disulfide bond formation. This document aims to serve as a technical resource for professionals leveraging ADDM in their synthetic endeavors.

Chemical and Physical Properties

Azodicarboxylic dimorpholide is a yellow to dark yellow crystalline solid. Its key identifiers and physical properties are summarized in the tables below for easy reference.

Table 1: Compound Identification



Identifier	Value
IUPAC Name	1,1'-(diazene-1,2-dicarbonyl)dimorpholine
Synonym(s)	Azodicarboxylic bismorpholide, 1,1'- (azodicarbonyl)dimorpholine
CAS Number	10465-82-4[1]
Molecular Formula	C10H16N4O4[1]
Molecular Weight	256.26 g/mol [1]
InChI	InChl=1S/C10H16N4O4/c15-9(13-1-5-17-6-2-13)11-12-10(16)14-3-7-18-8-4-14/h1-8H2/b12-11+
InChlKey	CHAMTJKQPOMXTI-VAWYXSNFSA-N
SMILES	O=C(N1CCOCC1)N=NC(=O)N2CCOCC2
EC Number	418-690-0
Beilstein Registry Number	1013753
PubChem CID	57646943

Table 2: Physical Properties

Property	Value
Physical State	Solid, powder, or crystals
Color	Yellow to dark yellow
Melting Point	141-143 °C
Boiling Point	Not available
Solubility	Water-soluble
Flash Point	Not applicable[2]
Storage Class	11 - Combustible Solids[2]



Note on Spectral Data: Despite extensive searches, experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Azodicarboxylic dimorpholide could not be located in the public domain. Researchers are advised to acquire this data independently upon synthesis or purchase.

Synthesis of Azodicarboxylic Dimorpholide

While a detailed, step-by-step experimental protocol for the synthesis of ADDM is not readily available in the reviewed literature, a common synthetic route involves the reaction of morpholine with diethyl azodicarboxylate (DEAD). The following is a generalized procedure based on this approach.

Experimental Protocol: Synthesis of Azodicarboxylic Dimorpholide

Materials:

- Diethyl azodicarboxylate (DEAD)
- Morpholine
- Anhydrous diethyl ether (or other suitable aprotic solvent)
- Ice bath
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl azodicarboxylate (DEAD) in anhydrous diethyl ether.
- Cool the solution to 0 °C using an ice bath.
- Slowly add morpholine dropwise to the cooled solution of DEAD with continuous stirring. The
 molar ratio of morpholine to DEAD should be carefully controlled, typically a slight excess of
 morpholine may be used.



- After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified period, monitoring the reaction progress by an appropriate method (e.g., TLC).
- Upon completion, the product, Azodicarboxylic dimorpholide, may precipitate from the solution. The solid can be collected by filtration.
- Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and by-products.
- Dry the product under vacuum to obtain pure Azodicarboxylic dimorpholide.

Diagram of Synthesis Pathway:

Caption: Synthesis of ADDM from DEAD and Morpholine.

Applications in Organic Synthesis The Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry. A significant challenge in the traditional Mitsunobu reaction is the removal of by-products, such as the reduced azodicarboxylate and triphenylphosphine oxide. Azodicarboxylic dimorpholide (ADDM) serves as a water-soluble alternative to DEAD or DIAD, which simplifies the purification process as the corresponding hydrazine by-product can be easily removed by aqueous extraction.[3]

Experimental Protocol: Mitsunobu Reaction using ADDM

Materials:

- Alcohol
- Nucleophile (e.g., carboxylic acid, phenol)
- Triphenylphosphine (PPh₃) or Tributylphosphine (PBu₃)
- Azodicarboxylic dimorpholide (ADDM)



- Anhydrous solvent (e.g., THF, Dichloromethane)
- Standard glassware for organic synthesis

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol, the nucleophile, and the phosphine (typically 1.5-2 equivalents) in the anhydrous solvent.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of Azodicarboxylic dimorpholide (ADDM) (1.5-2 equivalents) in the same anhydrous solvent to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
- Upon completion, quench the reaction with water.
- Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the organic layer with water to remove the water-soluble reduced ADDM by-product and any other aqueous-soluble impurities.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography if necessary.

Diagram of Mitsunobu Reaction Workflow:

Caption: General workflow for a Mitsunobu reaction using ADDM.

Disulfide Bond Formation

Azodicarboxylates, including ADDM, are effective reagents for the formation of disulfide bonds from thiols. This reaction is particularly relevant in peptide chemistry for the creation of cyclic



peptides and in other areas of organic synthesis where disulfide linkages are required. The reaction proceeds under mild conditions and is generally high-yielding.

Experimental Protocol: Disulfide Bond Formation using ADDM

Materials:

- Thiol-containing substrate (e.g., a peptide with two cysteine residues)
- Azodicarboxylic dimorpholide (ADDM)
- Suitable solvent (e.g., DMF, water, or a mixture)
- Standard glassware for organic synthesis

Procedure:

- Dissolve the thiol-containing substrate in the chosen solvent. The concentration should be optimized to favor intramolecular cyclization if desired, or intermolecular disulfide formation.
- Add a solution of Azodicarboxylic dimorpholide (ADDM) (typically 1-1.5 equivalents) to the substrate solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC or LC-MS.
- Upon completion, the reaction mixture can be directly purified by preparative HPLC to isolate
 the disulfide-containing product. The water-soluble nature of the reduced ADDM by-product
 simplifies purification.

Diagram of Disulfide Bond Formation:

Caption: Formation of a disulfide bond from two thiol groups using ADDM.

Safety Information

Azodicarboxylic dimorpholide is a combustible solid.[2] Standard laboratory safety precautions should be observed when handling this reagent. This includes the use of personal protective



equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Azodicarboxylic dimorpholide is a valuable reagent in organic synthesis, offering a practical solution to the purification challenges often encountered with traditional Mitsunobu reagents. Its utility in disulfide bond formation further underscores its importance in synthetic chemistry, particularly in the synthesis of peptides and other complex molecules. This guide provides a foundational understanding of ADDM's properties and applications, intended to facilitate its effective use in a research and development setting. The lack of publicly available spectral data highlights an area for future contribution to the chemical literature.

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- To cite this document: BenchChem. [In-Depth Technical Guide to Azodicarboxylic Dimorpholide (ADDM)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089284#chemical-properties-of-azodicarboxylic-dimorpholide]

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